molecular formula C14H15N3 B15276159 2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B15276159
M. Wt: 225.29 g/mol
InChI Key: KPALFFALHGWVNS-UHFFFAOYSA-N
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Description

2-(5-Isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring connected to a pyrazole moiety. The pyrazole ring is substituted at position 5 with an isopropyl group and at position 1 with a propargyl (prop-2-yn-1-yl) group. This structure combines steric bulk (from isopropyl) with a reactive alkynyl function, enabling applications in coordination chemistry and catalysis. The propargyl group facilitates metal-carbon bond formation with late transition metals, while the pyrazolylpyridine unit acts as a chelating ligand, akin to 2,2′-bipyridine .

Properties

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

2-(5-propan-2-yl-1-prop-2-ynylpyrazol-3-yl)pyridine

InChI

InChI=1S/C14H15N3/c1-4-9-17-14(11(2)3)10-13(16-17)12-7-5-6-8-15-12/h1,5-8,10-11H,9H2,2-3H3

InChI Key

KPALFFALHGWVNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CC#C)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-(prop-2-yn-1-yl)-3-(pyridin-2-yl)prop-2-yn-1-one with hydrazine hydrate can yield the desired pyrazole ring, which is then further functionalized to introduce the isopropyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.

Scientific Research Applications

2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-isopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

The target compound’s properties and applications are influenced by its substituents. Key analogs include:

2-(5-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

This analog replaces the isopropyl group with a cyclopropyl substituent at position 3. This compound has been utilized in polynuclear complexes, such as Ru-Pt systems, highlighting its versatility in multi-metal coordination .

2-(1H-Pyrazol-3-yl)pyridine Derivatives

Unsubstituted derivatives, such as 2-(1H-pyrazol-3-yl)pyridine, lack the propargyl and isopropyl groups. These simpler ligands form octahedral complexes with Mn(II), as demonstrated in the structure of Aqua(4-nitrophthalato-κO1)bis[2-(1H-pyrazol-3-yl-κN2)pyridine-κN]manganese(II), where the ligand’s planarity and hydrogen-bonding capabilities stabilize the coordination environment .

DHODH-Inhibiting Pyrazolopyridines

Compounds like 5-Cyclopropyl-2-(3-isopropoxy-4-phenoxy-1H-pyrazol-1-yl)pyridine (from ) feature alkoxy and aryloxy substituents. These derivatives inhibit human dihydroorate dehydrogenase (DHODH), a therapeutic target for autoimmune diseases. The presence of electron-withdrawing groups (e.g., fluoro, chloro) on phenoxy rings enhances inhibitory potency .

Functional Group Comparisons

Compound Position 5 Substituent Position 1 Substituent Key Applications References
Target Compound Isopropyl Propargyl Coordination chemistry, catalysis
2-(5-Cyclopropyl... Cyclopropyl Propargyl Polynuclear metal complexes
2-(1H-Pyrazol-3-yl)pyridine None None Mn(II) coordination
DHODH Inhibitors (e.g., 8o–10f) Methyl, ethoxy Propargyl, aryloxy Enzyme inhibition

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